2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
CAS No.: 2548997-37-9
Cat. No.: VC11826175
Molecular Formula: C17H20N6O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548997-37-9 |
|---|---|
| Molecular Formula | C17H20N6O3 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C17H20N6O3/c1-24-16-20-15(21-17(22-16)25-2)23-7-3-4-13(10-23)11-26-14-8-12(9-18)5-6-19-14/h5-6,8,13H,3-4,7,10-11H2,1-2H3 |
| Standard InChI Key | BKHNDNDNDOEHEG-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)OC |
| Canonical SMILES | COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile, reflects its three primary structural components:
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Pyridine-4-carbonitrile core: A six-membered aromatic ring with a nitrile group at the 4-position.
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Piperidine-3-ylmethoxy linker: A saturated six-membered nitrogen-containing ring connected via a methylene-oxygen bridge.
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4,6-Dimethoxy-1,3,5-triazin-2-yl group: A triazine ring substituted with methoxy groups at the 4- and 6-positions.
The molecular formula is C₁₇H₂₀N₆O₃, yielding a molecular weight of 356.4 g/mol .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₃ |
| Molecular Weight | 356.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| logP (Partition Coefficient) | 1.25 (predicted) |
| Polar Surface Area | 73.9 Ų |
These properties suggest moderate lipophilicity and significant polarity, influencing its bioavailability and interaction with biological targets .
Synthesis and Reactivity
Stability and Reactivity
The presence of a carbonitrile group (-C≡N) introduces potential reactivity toward nucleophiles, while the triazine ring may participate in hydrogen bonding or π-π stacking interactions. Stability under physiological conditions remains uncharacterized but could be inferred from analogs .
Biological Activity and Mechanisms
Antimicrobial Properties
Pyridine derivatives are known to disrupt bacterial cell membranes. A structurally similar compound, 2-methoxy-6-(piperidin-1-yl)pyridine-3-carbonitrile, showed antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) by interfering with peptidoglycan synthesis .
Neuropharmacological Applications
Piperidine-containing compounds often exhibit blood-brain barrier permeability. Analogous molecules have modulated γ-aminobutyric acid (GABA) receptors, suggesting potential anxiolytic or anticonvulsant effects .
Research Applications and Case Studies
Antibacterial Screening
A 2020 high-throughput screen identified pyridine-carbonitrile derivatives as potent inhibitors of bacterial dihydrofolate reductase (DHFR), a target for antibiotic development. The nitrile group formed critical hydrogen bonds with the DHFR active site .
Pharmacokinetic Considerations
Absorption and Distribution
The compound’s logP of 1.25 suggests moderate lipid solubility, potentially enabling passive diffusion across cellular membranes. Its polar surface area of 73.9 Ų may limit blood-brain barrier penetration, favoring peripheral action .
Metabolism and Excretion
Piperidine rings are commonly metabolized via hepatic cytochrome P450 enzymes, while triazine moieties may undergo glutathione conjugation. The nitrile group could be converted to an amide or carboxylic acid, enhancing water solubility for renal excretion .
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